molecular formula C8H13N3O B2400182 1-(oxan-3-yl)-1H-pyrazol-5-amine CAS No. 1341295-64-4

1-(oxan-3-yl)-1H-pyrazol-5-amine

Cat. No.: B2400182
CAS No.: 1341295-64-4
M. Wt: 167.212
InChI Key: FKKRTONHTLKVGP-UHFFFAOYSA-N
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Description

1-(oxan-3-yl)-1H-pyrazol-5-amine is a chemical compound that features a pyrazole ring substituted with an oxan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-3-yl)-1H-pyrazol-5-amine typically involves the reaction of oxan-3-yl derivatives with pyrazole precursors under controlled conditions. One common method includes the use of oxan-3-yl halides reacting with pyrazole amines in the presence of a base to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the oxan-3-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxan-3-yl-pyrazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(oxan-3-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(oxan-3-yl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The oxan-3-yl group may enhance the compound’s binding affinity to these targets, leading to specific biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(oxan-3-yl)-1H-pyrazol-3-amine
  • 1-(oxan-3-yl)-1H-pyrazol-4-amine
  • 1-(oxan-3-yl)-1H-pyrazol-5-carboxamide

Uniqueness

1-(oxan-3-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored functionalities for specific applications.

Properties

IUPAC Name

2-(oxan-3-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-8-3-4-10-11(8)7-2-1-5-12-6-7/h3-4,7H,1-2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKRTONHTLKVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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